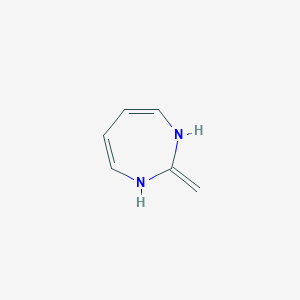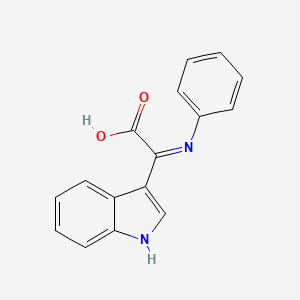
2-Methylidene-2,3-dihydro-1H-1,3-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-2,3-dihydro-1H-1,3-diazepine is an organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-2,3-dihydro-1H-1,3-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. For example, the reaction of o-phenylenediamine with acetone under acidic conditions can yield the desired diazepine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-2,3-dihydro-1H-1,3-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated diazepine derivatives.
Scientific Research Applications
2-Methylidene-2,3-dihydro-1H-1,3-diazepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylidene-2,3-dihydro-1H-1,3-diazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds also contain a diazepine ring but differ in their substitution patterns and biological activity.
Benzimidazoles: These are structurally related but contain a fused benzene and imidazole ring system.
Uniqueness
2-Methylidene-2,3-dihydro-1H-1,3-diazepine is unique due to its specific substitution pattern and the presence of a methylene group
Properties
CAS No. |
922179-93-9 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-methylidene-1,3-dihydro-1,3-diazepine |
InChI |
InChI=1S/C6H8N2/c1-6-7-4-2-3-5-8-6/h2-5,7-8H,1H2 |
InChI Key |
QGBZTWKKTMGHMK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1NC=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)



![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)





